molecular formula C14H14ClNO3 B14289922 1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride CAS No. 138416-82-7

1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride

Katalognummer: B14289922
CAS-Nummer: 138416-82-7
Molekulargewicht: 279.72 g/mol
InChI-Schlüssel: ZJVVQJNDCGYWPW-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride is a chemical compound that features a pyridinium ion with a benzyloxycarbonyl group and a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzyloxycarbonyl chloride and 2-methylpyridine.

    Reaction Conditions: The benzyloxycarbonyl chloride is reacted with 2-methylpyridine in the presence of a base such as triethylamine to form the desired product.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of different substituted products.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group or a reactive site for further modifications. The pyridinium ion can interact with negatively charged sites on proteins or nucleic acids, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-{[(Benzyloxy)carbonyl]oxy}-2-methylpyridin-1-ium chloride include:

    1-{[(Benzyloxy)carbonyl]oxy}-pyridin-1-ium chloride: Lacks the methyl group on the pyridine ring.

    1-{[(Benzyloxy)carbonyl]oxy}-2-ethylpyridin-1-ium chloride: Contains an ethyl group instead of a methyl group.

    1-{[(Benzyloxy)carbonyl]oxy}-3-methylpyridin-1-ium chloride: The methyl group is positioned at the 3-position of the pyridine ring.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with biological targets.

Eigenschaften

CAS-Nummer

138416-82-7

Molekularformel

C14H14ClNO3

Molekulargewicht

279.72 g/mol

IUPAC-Name

benzyl (2-methylpyridin-1-ium-1-yl) carbonate;chloride

InChI

InChI=1S/C14H14NO3.ClH/c1-12-7-5-6-10-15(12)18-14(16)17-11-13-8-3-2-4-9-13;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

ZJVVQJNDCGYWPW-UHFFFAOYSA-M

Kanonische SMILES

CC1=CC=CC=[N+]1OC(=O)OCC2=CC=CC=C2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.